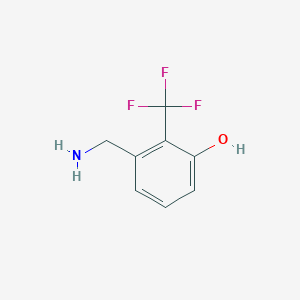

3-(Aminomethyl)-2-(trifluoromethyl)phenol

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical synthesis, imparting profound changes to the parent compound's physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is particularly significant in this regard.

Electronic Effects of the Trifluoromethyl Group on Aromatic Systems

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence on aromatic systems like phenol (B47542) is primarily due to a strong negative inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms. cymitquimica.com This potent electron withdrawal has several key consequences:

Ring Deactivation: The -CF3 group pulls electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution. cymitquimica.com

Directing Effects: In electrophilic substitution reactions, the -CF3 group is strongly meta-directing. cymitquimica.com By withdrawing electron density, it destabilizes the positively charged intermediates (arenium ions) formed during ortho and para attack more than it does for meta attack.

Increased Acidity: When placed on a phenol ring, the -CF3 group significantly increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion through its inductive effect.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | pKa |

|---|---|---|---|---|

| Phenol | 108-95-2 | C6H6O | 94.11 | 9.95 |

| 2-(Trifluoromethyl)phenol (B147641) | 444-30-4 | C7H5F3O | 162.11 | 8.77 |

| 3-(Trifluoromethyl)phenol | 98-17-9 | C7H5F3O | 162.11 | 9.06 |

| 4-(Trifluoromethyl)phenol | 402-45-9 | C7H5F3O | 162.11 | 9.45 |

Data sourced from various chemical suppliers and databases.

Conformational Impact of Fluorine Substituents on Molecular Architectures

The presence of fluorine substituents can dramatically alter the preferred three-dimensional shape of a molecule. While a single fluorine atom is sterically similar to a hydrogen atom, the trifluoromethyl group is considerably bulkier than a methyl group. nih.gov This steric demand influences the rotation around bonds and can enforce specific conformations. researchgate.net For instance, while biphenyl (B1667301) rings might favor planarity to maximize electronic delocalization, the steric clash introduced by ortho-substituents favors a twisted conformation. researchgate.net The introduction of a -CF3 group often leads to non-planar molecular structures, which can be crucial for a molecule's ability to fit into a receptor site or for creating specific supramolecular assemblies. researchgate.net

| Bond | Bond Dissociation Energy (kJ/mol) | Significance |

|---|---|---|

| C-F | ~485 | High strength contributes to increased metabolic stability. mdpi.com |

| C-H | ~414 | More susceptible to metabolic oxidation compared to C-F. mdpi.com |

Role of Aminomethylated Phenols as Key Intermediates and Scaffolds

Aminomethylated phenols, often synthesized via the Mannich reaction, are valuable building blocks in organic chemistry. The aminomethyl group provides a handle for a wide array of chemical modifications.

Historical Context of Mannich Reaction in Phenol Functionalization

The Mannich reaction, discovered by German chemist Carl Mannich in 1912, is a three-component organic reaction involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. acs.orgfluoryx.comrsc.org The reaction classically involves formaldehyde, a primary or secondary amine, and a compound with an active hydrogen. rsc.org

Phenols are excellent substrates for the Mannich reaction. The electron-rich aromatic ring, activated by the hydroxyl group, acts as the nucleophile. The reaction typically proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which then attacks the electron-rich ortho or para position of the phenol. youtube.com This provides a direct and efficient route to aminomethylated phenols. acs.org

Versatility of Aminomethyl Groups in Directed Chemical Transformations

The aminomethyl group (-CH2NR2) installed on a phenol is far more than a passive substituent. It serves as a highly versatile functional group for further synthetic elaborations. These groups can:

Act as precursors: The amine can be quaternized and subsequently displaced to introduce other functionalities or to form exocyclic methylene (B1212753) groups through elimination. youtube.com

Serve as directing groups: The nitrogen atom can coordinate to metal catalysts, directing subsequent C-H functionalization reactions to specific positions on the aromatic ring.

Function as chelating agents: The combination of the phenolic hydroxyl and the aminomethyl nitrogen creates a bidentate ligand capable of forming stable complexes with various metal ions. researchgate.net This property is exploited in the design of catalysts and metal-sequestering agents.

Rationale for Comprehensive Investigation of 3-(Aminomethyl)-2-(trifluoromethyl)phenol

The specific structure of this compound combines the distinct features of its constituent functional groups in a unique spatial arrangement, providing a strong rationale for its detailed study.

The synthesis of this compound would likely involve the Mannich reaction on 2-(trifluoromethyl)phenol. In this precursor, the hydroxyl group is a powerful ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The reaction outcome is governed by the interplay of these effects. The strong activation by the hydroxyl group directs the incoming electrophilic iminium ion primarily to the positions ortho and para to it (positions 4 and 6). However, the position between the two existing groups (position 3) is also a potential site for substitution. The aminomethylation at position 3, meta to the -CF3 group, results in the target molecule.

The investigation of this compound is compelling for several reasons:

Unique Electronic Environment: The proximity of the potent electron-withdrawing -CF3 group to the electron-donating -OH group creates a highly polarized local environment. This can significantly modulate the pKa of the phenol, the nucleophilicity of the ring, and the basicity of the aminomethyl group.

Medicinal Chemistry Potential: The -CF3 group is a well-known bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com The aminomethylphenol scaffold is present in numerous biologically active compounds. The combination of these two moieties in a single molecule makes it an attractive target for the synthesis of novel therapeutic agents.

Advanced Material Applications: The ortho-hydroxy and aminomethyl arrangement forms a potential pincer-type ligand site. The electronic properties of this chelation site are fine-tuned by the adjacent -CF3 group, suggesting that its metal complexes could have novel catalytic or photophysical properties.

Unique Synergistic Effects of Trifluoromethyl and Aminomethyl Substitution on a Phenolic Core

The specific arrangement of substituents on the aromatic ring of this compound dictates its characteristic properties. The placement of a trifluoromethyl group at the C-2 position (ortho to the hydroxyl) and an aminomethyl group at the C-3 position (meta to the hydroxyl and ortho to the trifluoromethyl group) creates a unique electronic and steric environment.

Electronic and Acidity Effects:

Intramolecular Interactions and Conformational Influence:

The adjacent positioning of the aminomethyl and trifluoromethyl groups can lead to significant intramolecular interactions. Steric repulsion between these two relatively bulky groups may force the molecule to adopt a specific, rigid conformation. Furthermore, the potential for intramolecular hydrogen bonding between the phenolic proton, the nitrogen of the aminomethyl group, or even one of the fluorine atoms of the trifluoromethyl group could further lock the molecular conformation. This conformational rigidity can be a highly desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target.

A summary of the expected substituent effects is presented below:

Interactive Table: Predicted Substituent Effects on the Phenolic Core

| Substituent | Position | Primary Electronic Effect on Phenol | Impact on Acidity (pKa) | Other Key Effects |

| Trifluoromethyl (-CF3) | 2 (ortho) | Strong inductive electron withdrawal (-I) | Increases (lowers pKa) | Increases lipophilicity; potential H-bond acceptor |

| Aminomethyl (-CH2NH2) | 3 (meta) | Weak inductive electron withdrawal (-I) | Minor effect | Provides basic site; H-bond donor/acceptor |

Potential as a Modular Building Block in Complex Molecular Construction

While specific research on this compound is limited, its structure suggests it would be a highly valuable and versatile building block for the synthesis of more complex molecules. researchgate.net The compound features three distinct functional groups—a phenol, a primary amine, and a trifluoromethyl group—each offering a handle for specific chemical transformations. This trifunctionality allows for a modular and strategic approach to building complex molecular scaffolds.

Phenolic Hydroxyl: This group can be readily converted into ethers or esters, serving as a key connection point in polymer synthesis or for linking to other molecular fragments. It can also direct further electrophilic substitution on the aromatic ring.

Aminomethyl Group: The primary amine is a potent nucleophile and a site for a wide array of chemical modifications. It can participate in amide bond couplings, reductive aminations to form secondary or tertiary amines, and the formation of sulfonamides or ureas. This versatility is crucial for building libraries of compounds in drug discovery programs.

Trifluoromethyl Group: As a chemically robust group, the CF3 moiety acts as a modulator of physicochemical properties. fishersci.com Its inclusion in a target molecule can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets—all critical parameters in pharmaceutical design. ossila.com

The defined spatial relationship between these three functional groups makes this compound an attractive scaffold for creating molecules with precise three-dimensional structures, such as ligands for metal catalysis or constrained peptides. The use of related fluorinated and aminated building blocks is a well-established strategy in medicinal chemistry for producing novel therapeutic agents. ossila.comsynblock.com

Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

3-(aminomethyl)-2-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H,4,12H2 |

InChI Key |

SWASHFUXFHZKRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(F)(F)F)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminomethyl 2 Trifluoromethyl Phenol and Its Analogues

Strategies for Regioselective Aminomethylation of Trifluoromethylphenols

The key to synthesizing 3-(aminomethyl)-2-(trifluoromethyl)phenol is the regioselective introduction of the aminomethyl (-CH₂NH₂) group onto the 2-(trifluoromethyl)phenol (B147641) backbone. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. For the target molecule, aminomethylation must occur at the C3 position, which is ortho to the hydroxyl group and meta to the trifluoromethyl group. This specific substitution is typically favored due to the directing influence of the powerful activating hydroxyl group. Both direct and indirect methods are employed to achieve this transformation.

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group, or in this case, an active hydrogen on a phenol (B47542) ring. byjus.com It is a three-component condensation involving an amine, a non-enolizable aldehyde (typically formaldehyde), and an active hydrogen compound, which in this context is a substituted phenol. wikipedia.org This direct approach is often favored for its atom economy and straightforward procedure. The reaction for phenols typically proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol ring. byjus.comwikipedia.org

For phenols, the Mannich reaction generally shows a strong preference for substitution at the ortho position relative to the hydroxyl group. clockss.org This selectivity is often attributed to the formation of a hydrogen-bonded intermediate between the phenol and the incoming electrophile. In the case of 2-(trifluoromethyl)phenol, the C6 position (ortho to the hydroxyl) is the most activated site for electrophilic substitution.

Direct Mannich Reaction Approaches for ortho-Aminomethylation

Optimization of Reaction Conditions (Catalysis, Solvent, Temperature)

The success and efficiency of the Mannich reaction are highly dependent on carefully controlled conditions. numberanalytics.com Key variables include the choice of catalyst, solvent, and reaction temperature. numberanalytics.commdpi.com

Catalysis: Both acid and base catalysis can be employed in Mannich reactions. numberanalytics.com For phenolic substrates, the reaction can often proceed without a strong catalyst, though Brønsted acids like HCl or Lewis acids such as ZnCl₂ can be used to promote the formation of the reactive iminium ion. numberanalytics.com More advanced catalytic systems, including those based on copper or vanadium, have been developed to enhance ortho-selectivity and allow the reaction to proceed under mild conditions. researchgate.net

Solvent: The choice of solvent plays a critical role. Polar protic solvents like ethanol (B145695) or water can facilitate the reaction by stabilizing intermediates and are commonly used. numberanalytics.comresearchgate.net However, in some cases, non-polar solvents may be used to control selectivity. numberanalytics.com

Temperature: Reaction temperatures can vary significantly, from room temperature to reflux conditions, depending on the reactivity of the specific phenol and amine used. mdpi.comresearchgate.net Optimization is often required to maximize the yield of the desired ortho-substituted product while minimizing the formation of byproducts, such as bis-aminomethylated phenols or polymeric materials. mdpi.com

| Phenol Substrate | Amine | Aldehyde | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Dimethylamine | Paraformaldehyde | Ethanol | Reflux | 74% | nih.gov |

| 2-Chloro-4-phenylphenol | Various Secondary Amines | Formaldehyde (37%) | Ethanol | Room Temp | Good | researchgate.net |

| p-Cresol | Aminal 1 | N/A | Dioxane/Water | Reflux | 45% | mdpi.com |

Mechanistic Investigations of Mannich-Type Condensations in Substituted Phenols

The mechanism of the Mannich reaction with phenols begins with the formation of an iminium ion from the amine and formaldehyde. byjus.comwikipedia.org The phenol, acting as the nucleophile, then attacks this electrophilic iminium ion. wikipedia.org The regioselectivity of this electrophilic aromatic substitution is largely governed by the electronic and steric effects of the substituents on the phenol ring.

The hydroxyl group is a strongly activating, ortho-, para-directing group. In contrast, the trifluoromethyl group is a strongly deactivating, meta-directing group. In 2-(trifluoromethyl)phenol, the position most activated towards electrophilic attack is the C6 position (which becomes the C3 position in the final product name), as it is ortho to the activating hydroxyl group. The C4 position (para to the hydroxyl) is less favored due to steric hindrance from the adjacent trifluoromethyl group. Mechanistic studies suggest that hydrogen bonding between the phenolic proton and the nitrogen of the iminium ion precursor can pre-organize the transition state, further favoring ortho-substitution. researchgate.net The reaction is generally selective for the available ortho and para positions, with syringol (which has two methoxy (B1213986) groups flanking the hydroxyl group) being unreactive due to the lack of available sites. researchgate.net

Indirect routes provide an alternative to the direct Mannich reaction and can be advantageous when direct methods yield mixtures or low yields. These multi-step pathways typically involve the introduction of a functional group that can be later converted to an aminomethyl group. Common precursors include nitriles (-CN) or imines (-CH=NR).

Indirect Aminomethylation Pathways (e.g., Reduction of Imines, Nitriles)

Precursor Synthesis and Functional Group Interconversions

The synthesis of the required precursors on the 2-(trifluoromethyl)phenol scaffold is the critical first step in these indirect pathways.

Nitrile Precursor: The synthesis of 2-hydroxy-6-(trifluoromethyl)benzonitrile (B13023517) is a key step. This can be approached through various methods. One potential route involves the Sandmeyer reaction, starting from an appropriate aminophenol, though this can be complex. A more direct approach might involve the cyanation of a halogenated phenol. For instance, a patent describes the synthesis of 2-chloro-6-trifluoromethylbenzonitrile from 2-fluoro-3-chlorotrifluoromethane and sodium cyanide. google.com Subsequent hydrolysis of the chloro group to a hydroxyl group would be necessary. Another strategy involves the conversion of an aldehyde. If 2-hydroxy-6-(trifluoromethyl)benzaldehyde (B1589503) could be synthesized, it could then be converted to the corresponding oxime and subsequently dehydrated to the nitrile.

Imine Precursor: An imine precursor can be formed by the condensation of an aldehyde with a primary amine. wikipedia.org The synthesis would first require the preparation of 2-hydroxy-6-(trifluoromethyl)benzaldehyde. This aldehyde could then be reacted with a primary amine (e.g., benzylamine) to form a Schiff base (an imine). This imine is the direct substrate for the reduction step.

Introduction of the Trifluoromethyl Moiety onto Aminomethylated Phenols

The installation of a trifluoromethyl (-CF3) group onto a phenol ring, particularly one already bearing an aminomethyl substituent, requires careful consideration of regioselectivity and functional group compatibility. The electron-donating nature of the hydroxyl and aminomethyl groups directs electrophilic substitution primarily to the ortho and para positions. The challenge lies in controlling the position of trifluoromethylation, especially to achieve substitution adjacent to the hydroxyl group as seen in this compound.

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring, such as a phenol, with a reagent that serves as an electrophilic "CF3+" source. These methods are advantageous for the direct C-H functionalization of arenes.

Hypervalent iodine reagents are prominent in electrophilic trifluoromethylation due to their stability, reactivity, and commercial availability. acs.orgresearchgate.net Reagents such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one, often referred to as Togni's reagent, are widely used for the trifluoromethylation of various nucleophiles, including phenols. acs.orgacs.org

The reaction of phenols with these hypervalent iodine compounds typically proceeds via an initial ligand exchange at the iodine center, forming an aryloxy-λ³-iodane intermediate. acs.org Subsequent transfer of the CF3 group to the aromatic ring can occur, although the precise mechanism may be complex and is not fully resolved. acs.org For phenols, trifluoromethylation preferentially occurs at the ortho and para positions relative to the hydroxyl group. acs.orgnih.gov For instance, the reaction of 4-tert-butylphenol (B1678320) with a Togni-type reagent yields 2-trifluoromethyl-4-tert-butylphenol in moderate yield. acs.orgnih.gov In the context of synthesizing a molecule like this compound, this methodology would be applied to an appropriately substituted 3-(aminomethyl)phenol. The directing effect of the hydroxyl group would favor the introduction of the CF3 group at the 2- or 4-position.

Research has shown that the reaction conditions, such as the solvent and the presence of additives, can influence the outcome. For example, reactions with 2,4,6-trimethylphenol (B147578) in the presence of sodium hydride and 18-crown-6 (B118740) led to trifluoromethylation at the aromatic core. acs.orgacs.orgnih.gov

Table 1: Examples of Electrophilic Trifluoromethylation of Phenols using Hypervalent Iodine Reagents

| Phenol Substrate | Hypervalent Iodine Reagent | Product | Yield | Reference |

| 4-tert-butylphenol | 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one | 2-trifluoromethyl-4-tert-butylphenol | Moderate | acs.orgnih.gov |

| 2,4,6-trimethylphenol | 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one | ortho- and para-trifluoromethylcyclohexadienones | Not specified | acs.orgacs.org |

Note: The yields and specific conditions can vary based on the detailed experimental setup described in the cited literature.

Catalytic methods for creating carbon-trifluoromethyl bonds offer an alternative to stoichiometric reagents, often providing greater efficiency and atom economy. nih.gov While direct electrophilic C-H trifluoromethylation of phenols using catalytic systems is an area of ongoing research, transition metal-catalyzed cross-coupling reactions are well-established for forming Ar-CF3 bonds. nih.gov These methods, however, typically require the phenol to be converted into an electrophilic partner, such as an aryl halide or triflate, which then couples with a nucleophilic CF3 source.

More direct catalytic approaches are emerging. For example, iron-catalyzed oxidative C-H functionalization has been explored for alkylation and other C-C bond formations on phenols, suggesting potential for future trifluoromethylation strategies. bohrium.com Similarly, Brønsted acid-catalyzed reactions have been used for the ortho-regioselective electrophilic alkylation of phenols, a concept that could potentially be extended to trifluoromethylation. nih.gov The development of catalytic systems that can directly functionalize the C-H bonds of phenols with an electrophilic trifluoromethylating agent remains a significant goal in synthetic chemistry. researchgate.net

Nucleophilic Trifluoromethylation Methodologies

Nucleophilic trifluoromethylation strategies involve the reaction of an electrophilic substrate with a nucleophilic "CF3-" source. For the synthesis of trifluoromethylated phenols, this can involve the reaction of a trifluoromethyl anion equivalent with a suitable electrophilic phenolic intermediate.

(Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a widely used source of a nucleophilic trifluoromethyl group. nih.govnih.gov It is typically activated by a catalytic amount of a fluoride (B91410) source or other nucleophilic initiators. nih.govnih.govorganic-chemistry.org This reagent can add to carbonyl compounds, which is a common strategy for introducing a CF3 group that can be part of a subsequent aromatic ring formation or modification.

A more direct approach involves the trifluoromethylation of phenol derivatives through cross-coupling reactions. Nickel-mediated trifluoromethylation of phenol derivatives, such as aryl pivalates, using TMSCF3 has been reported as a practical method. nih.govosti.gov This strategy relies on the activation of the C-O bond of the phenol derivative. nih.govosti.gov The process involves key steps of oxidative addition of the aryl pivalate (B1233124) to a nickel(0) complex, followed by transmetalation with the trifluoromethyl source and subsequent reductive elimination to form the aryl-CF3 bond. osti.gov This method has demonstrated broad utility for incorporating a trifluoromethyl group into various aromatic and heteroaromatic systems. nih.gov

Table 2: Nickel-Mediated Trifluoromethylation of a Phenol Derivative using TMSCF3

| Substrate | Ni-Catalyst System | CF3 Source | Product | Yield | Reference |

| 2-Naphthyl pivaloate | (dcype)Ni(COD) / PMe3 | TMSCF3 | 2-(Trifluoromethyl)naphthalene | 95% | osti.gov |

Note: This table presents a model reaction; dcype = 1,2-bis(dicyclohexylphosphino)ethane, COD = 1,5-cyclooctadiene, PMe3 = trimethylphosphine.

The reactivity of phenols can be modulated by converting the hydroxyl group into a better leaving group, creating an electrophilic intermediate that can react with a nucleophilic trifluoromethyl source. A general strategy involves the conversion of phenols into aryl fluorosulfonates by reaction with sulfuryl fluoride (SO2F2) in the presence of a base. acs.org These aryl fluorosulfonate intermediates are effective electrophiles for nucleophilic aromatic substitution reactions.

While this method is primarily used for deoxyfluorination (Ar-OH to Ar-F), the principle of creating a reactive phenolic intermediate can be applied to trifluoromethylation. acs.org The reaction of an activated phenolic substrate, rendered electrophilic at a specific carbon by appropriate substitution patterns or conversion to an intermediate like a quinone, with a nucleophilic CF3- source in the presence of a base represents a viable, though less direct, pathway. The base plays a crucial role in either generating the nucleophilic CF3- species from a precursor like fluoroform (CF3H) or in facilitating the reaction with the electrophilic phenolic substrate. nih.gov The overarching mechanism for anion-initiated trifluoromethylation using reagents like R3SiCF3 demonstrates that a base (anion initiator) is key to generating the reactive trifluoromethylating species. nih.gov

Radical Trifluoromethylation Techniques

The introduction of a trifluoromethyl group (-CF3) onto an aromatic ring is a key step in the synthesis of this compound. Radical trifluoromethylation has emerged as a powerful method for this transformation due to its potential for high efficiency and functional group tolerance. researchgate.netnih.gov This moiety is significant in medicinal chemistry as it can enhance properties like metabolic stability, binding selectivity, and membrane permeability. researchgate.net

Generating the trifluoromethyl radical is typically achieved through two main strategies: the chemical oxidation of nucleophilic trifluoromethylating reagents or the single electron reduction of electrophilic sources like triflyl chloride, CF3I, and Togni's reagent. researchgate.net While direct addition of the trifluoromethyl radical to (hetero)arenes can sometimes lead to a mixture of regioisomers, advancements in catalytic systems have improved selectivity. researchgate.net

Photoredox Catalysis in Trifluoromethylation Reactions

Photoredox catalysis has become a prominent strategy for initiating trifluoromethylation reactions under mild conditions. This technique utilizes light-absorbing catalysts that, upon excitation, can facilitate single-electron transfer (SET) processes to generate trifluoromethyl radicals from various precursors. princeton.edu For instance, iridium-based photocatalysts can be used to reduce trifluoromethyl iodide to the corresponding radical, which can then engage in reactions with organic substrates. princeton.edu

A notable application involves the merger of photoredox catalysis with organocatalysis for asymmetric α-trifluoromethylation of aldehydes. princeton.edu In this dual catalytic system, an enamine intermediate is formed from an aldehyde and an amine organocatalyst. Simultaneously, a photoredox cycle generates the trifluoromethyl radical. The radical then adds to the enamine in a highly stereocontrolled manner. princeton.edu

The efficiency of photoredox-catalyzed reactions can be significantly enhanced through the use of continuous-flow microreactors. This technology can lead to a substantial reduction in reaction times compared to traditional batch processes, while maintaining or even improving product yields. beilstein-journals.org The optimization of a photoredox trifluoromethoxylation reaction in a flow system is detailed in the table below.

Table 1: Optimization of a Photoredox Trifluoromethoxylation Reaction in a Continuous-Flow System beilstein-journals.org

| Entry | Catalyst | Solvent | Concentration (M) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ru(bpy)₃Cl₂ | CH₃CN | 0.04 | 60 | 45 |

| 2 | fac-Ir(ppy)₃ | CH₃CN | 0.04 | 60 | 68 |

| 3 | fac-Ir(ppy)₃ | CH₃CN/CH₂Cl₂ (3:2) | 0.08 | 60 | 73 |

| 4 | fac-Ir(ppy)₃ | CH₃CN/CH₂Cl₂ (3:2) | 0.08 | 20 | ~70 |

| 5 | None | CH₃CN/CH₂Cl₂ (3:2) | 0.08 | 60 | 17 (violet light) |

Data derived from a study on the photocatalytic trifluoromethoxylation of benzene (B151609). beilstein-journals.org

Stereochemical Considerations in Radical C-F Bond Formation

Controlling stereochemistry during the formation of carbon-fluorine bonds is a significant challenge in synthetic chemistry. In the context of radical trifluoromethylation, achieving stereoselectivity is crucial when creating chiral centers. Research has demonstrated that trifluoromethylation can proceed with high chemo- and stereoselectivity. For example, in the synthesis of monoterpene trifluoromethylated β-hydroxy-benzyl-O-oximes, the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to β-keto-benzyl-O-oximes occurs exclusively at the carbonyl group, not the C=N bond, and in a stereoselective manner. nih.gov

In dual catalytic systems, such as the photoredox organocatalysis for aldehyde trifluoromethylation, the stereochemical outcome is dictated by the chiral environment created by the organocatalyst. princeton.edu The enamine intermediate adopts a conformation that shields one face of the molecule, directing the incoming trifluoromethyl radical to the other face, thus leading to high enantioselectivity. princeton.edu This catalyst-enforced stereocontrol is a powerful tool for synthesizing optically enriched trifluoromethylated compounds. princeton.edu

Multi-Step Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound often requires multi-step sequences. The strategic planning of these routes can be categorized as either convergent or divergent.

Conversely, a divergent synthesis begins with a central core molecule that is successively reacted to build outward, generating a library of related compounds. wikipedia.org This strategy is particularly useful for creating a range of analogues for structure-activity relationship studies. A tunable method for the divergent synthesis of p-aminophenols and tertiary amines from cyclohexenone demonstrates this principle, where the reaction conditions dictate the final product. nih.gov The comparison of convergent and divergent routes for the synthesis of (4-aminophenoxy)alkanoic acid-based tripodal melamines highlights the different strategic considerations for each approach. researchgate.net

Sequential Functionalization Strategies

Sequential functionalization offers an efficient pathway to construct complex substituted phenols by introducing different functional groups in a stepwise manner. A powerful strategy involves the use of a bifunctional template to direct C-H functionalization at specific positions on the phenol ring. acs.org For example, a template can facilitate a palladium-catalyzed meta-selective C-H olefination of a phenol, followed by a nickel-catalyzed cross-coupling at the ipso-C-O bond, all in a one-pot sequence. acs.org This allows for the conversion of simple phenols into synthetically valuable 1,3-disubstituted arenes. acs.org

Another approach utilizes sequential hydroarylation reactions. acs.org This method can begin with the hydroarylation of a cinnamic acid with a phenol to form a dihydrocoumarin. acs.org The subsequent ring-opening of this intermediate with an amine regenerates the phenolic hydroxyl group, which can then undergo a second hydroarylation, effectively coupling the initial phenol with an amine and two different unsaturated acids in a few steps. acs.org However, challenges such as poor site selectivity in traditional methods like Friedel-Crafts alkylation can limit their application for complex molecules. rsc.org

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, significantly improve synthetic efficiency by saving time, reagents, and reducing waste. youtube.comyoutube.com These sequences are particularly valuable in the synthesis of active pharmaceutical ingredients. nih.gov

An example relevant to the synthesis of the target compound's structural motifs is the one-pot synthesis of amidonaphthoquinones from the corresponding aminonaphthoquinones. nih.gov This process involves an in-situ reduction of the quinone, followed by an amide coupling reaction and subsequent re-oxidation upon exposure to the atmosphere. nih.gov This one-pot method proved superior in yield compared to traditional multi-step approaches that require purification of intermediates. nih.gov Similarly, one-pot multicomponent reactions, such as the synthesis of 2-amino-3-cyano-4H-chromenyl phosphonates, demonstrate the power of this strategy to rapidly assemble complex molecular scaffolds from simple starting materials. researchgate.net The development of one-pot methods for synthesizing trifluoromethylated compounds, such as 3-(trifluoromethyl)-3-phenyldiazirine derivatives, further underscores the efficiency of this approach. nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. nih.gov These principles are increasingly being integrated into the synthetic design for complex molecules. Key aspects include the use of safer solvents, improving energy efficiency, and maximizing atom economy.

One of the core tenets of green chemistry is the reduction of waste, which is directly addressed by the use of one-pot syntheses. youtube.com By eliminating the need for separation and purification of intermediates, these reactions minimize solvent use and energy consumption. youtube.com The development of syntheses in environmentally benign solvents, such as water, is another key goal. For example, the oxidative polymerization of phenol in water offers a green alternative to traditional methods for producing polyphenols. elsevierpure.com

In the context of synthesizing this compound, applying green chemistry principles would involve:

Catalysis: Employing catalytic amounts of reagents, such as in photoredox and transition-metal-catalyzed reactions, is preferable to stoichiometric reagents.

Atom Economy: Designing reaction sequences where the majority of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Utilizing methods that proceed under mild conditions, such as photoredox catalysis which often operates at room temperature, reduces energy consumption. princeton.edu

Safer Solvents: Replacing hazardous organic solvents with greener alternatives or developing solvent-free reaction conditions. nih.govresearchgate.net

By integrating these principles, the synthesis of complex trifluoromethylated phenols can be made more sustainable and efficient.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste. Consequently, there is a strong impetus to develop synthetic methods that operate in solvent-free conditions or utilize environmentally benign solvents such as water, ethanol, or supercritical fluids.

Solvent-Free Catalytic Hydrogenation:

The reduction of nitriles to amines is a key transformation in the synthesis of this compound. Performing this hydrogenation under solvent-free conditions represents a significant advancement in green chemistry. Research has shown that solid substrates, such as aromatic nitro compounds and alkenes, can be effectively hydrogenated in the absence of a solvent using catalysts like palladium nanoparticles entrapped in aluminum oxy-hydroxide. elsevierpure.com This approach, if applied to a solid precursor like 3-cyano-2-(trifluoromethyl)phenol, would eliminate solvent-related waste streams entirely.

A study on the enantioselective hydrogenation of quinolines demonstrated the high efficiency of a phosphine-free chiral cationic Ruthenium complex under solvent-free or highly concentrated conditions, achieving excellent yields and enantioselectivities with very low catalyst loading (0.02–0.10 mol%). rsc.org This highlights the potential of using highly active catalysts to enable solvent-free transformations for related substrates.

Environmentally Benign Solvents:

When a solvent is necessary, water and ethanol are preferred green alternatives. Water is non-toxic, non-flammable, and abundant. Ethanol can be derived from renewable resources and is biodegradable.

Water as a Solvent: The hydration of nitriles to amides, a related reaction, has been successfully carried out in a water extract of pomelo peel ash (WEPPA), which acts as a green reaction medium without the need for external transition metals or organic solvents. acs.org Furthermore, ruthenium-catalyzed oxidative decarboxylation of amino acids to nitriles has been achieved in high yields using water as the solvent. chinesechemsoc.org Photocatalytic reduction of benzonitrile (B105546) to benzylamine (B48309) has also been demonstrated in acidic aqueous suspensions of palladium-loaded titanium(IV) oxide. evitachem.com These examples underscore the feasibility of using water for reactions involving nitrile groups. The hydrogenation of phenol derivatives has been shown to be influenced by solvent polarity, with polar solvents like ethanol favoring the formation of cyclohexanol. rsc.org

Ethanol as a Solvent: Ethanol is another green solvent option. For instance, a process for preparing 4-amino-2-trifluoromethylbenzonitrile involves a final ammonolysis step in ethanol. google.com

The following table summarizes potential green solvent systems for the key nitrile reduction step.

| Catalyst System | Substrate Type | Solvent | Key Findings |

| Pd/Al(O)OH | Solid Aromatic Nitro Compounds | Solvent-Free | Nearly quantitative yields without reduction of other functional groups. elsevierpure.com |

| Ru(OTf)(TsDPEN)(η⁶-cymene) | Quinolines | Solvent-Free or Concentrated | Excellent yields and enantioselectivities (up to 97% ee) with low catalyst loading. rsc.org |

| Pd/TiO₂ (photocatalytic) | Benzonitrile | Water (acidic) | Successful reduction to benzylamine in the presence of a hole scavenger. evitachem.com |

| Ru/Nb₂O₅ | Hydroxymethylfurfural | Water | High yield (99%) of the corresponding primary amine. rsc.org |

Catalytic Systems for Reduced Waste Generation

Catalytic Hydrogenation of Nitriles:

The reduction of the nitrile group in a precursor like 3-cyano-2-(trifluoromethyl)phenol is most effectively and cleanly achieved through catalytic hydrogenation. This method is atom-efficient, typically producing only the desired amine as the product.

Ruthenium-Based Catalysts: Ruthenium complexes have shown exceptional activity in the hydrogenation of nitriles. For example, a ruthenium bis(dihydrogen) complex, RuH₂(H₂)₂(PCyp₃)₂, has been found to catalyze the hydrogenation of benzonitrile to benzylamine under very mild conditions. google.com Heterogeneous ruthenium catalysts, such as Ru/Nb₂O₅, have demonstrated high selectivity for the production of primary amines from biomass-derived substrates in water, achieving yields up to 99% and showing good recyclability. rsc.org These catalysts are promising for the reduction of functionalized nitriles due to their high activity and potential for reuse, which minimizes waste.

Rhodium-Based Catalysts: Rhodium catalysts are also effective for the hydrogenation of nitriles. chemistryviews.org An adaptive rhodium-based system has been developed for the controlled hydrogenation of nitroarenes, demonstrating the ability to selectively target specific functional groups under mild conditions with molecular hydrogen. nih.gov This level of control is crucial when dealing with multifunctional molecules like cyanophenols.

Non-Noble Metal Catalysts: To further enhance the green profile of the synthesis, research is ongoing into the use of catalysts based on more abundant and less toxic metals. Cobalt-based catalysts, for example, have been used for the reduction of nitriles. acs.org A mineral-modulated cobalt catalyst has shown enhanced activity for the hydrogenation of p-nitrophenol to p-aminophenol, a related transformation. google.com

The following table provides examples of catalytic systems that could be adapted for the waste-reducing synthesis of this compound.

| Catalyst | Reaction Type | Substrate Example | Key Advantages for Waste Reduction |

| Ru/Nb₂O₅ | Reductive Amination | 5-(Hydroxymethyl)furfural | High yield (99%), high selectivity to primary amine, catalyst recyclability. rsc.org |

| RuH₂(H₂)₂(PCyp₃)₂ | Nitrile Hydrogenation | Benzonitrile | High activity under mild conditions. google.com |

| Ru/C | Aerobic Oxidation | Amino Acids to Nitriles | Uses O₂ as a green oxidant, water as solvent. chinesechemsoc.org |

| Rhodium/Borane Complex | Nitroarene Hydrogenation | Substituted Nitroarenes | High chemoselectivity, controllable reduction. nih.gov |

| Iron Pincer Complex | Nitrile Hydrogenation | Aromatic and Aliphatic Nitriles | Avoids noble metals, good functional group tolerance. researchgate.net |

Synthesis of the Precursor (3-cyano-2-(trifluoromethyl)phenol):

The principles of catalytic waste reduction also apply to the synthesis of the nitrile precursor. Traditional methods like the Sandmeyer reaction, which converts an amino group to a nitrile via a diazonium salt, often use stoichiometric copper(I) cyanide and can generate significant waste. wikipedia.org Modern approaches focus on catalytic methods. Palladium-catalyzed cyanation of aryl halides and triflates offers a milder and more efficient alternative, operating at low catalyst loadings. acs.org Nickel-catalyzed cyanation of phenol derivatives has also been developed, using more cost-effective catalysts. rsc.org These catalytic methods reduce waste by minimizing the use of stoichiometric reagents and improving reaction efficiency.

By integrating a catalytic cyanation step with a subsequent catalytic hydrogenation, a comprehensive, environmentally conscious synthetic route to this compound can be envisioned, aligning with the goals of modern, sustainable chemical manufacturing.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group, participating in a range of reactions from simple deprotonation to complex oxidative transformations. Its acidity and nucleophilicity are modulated by the electron-withdrawing trifluoromethyl substituent on the benzene (B151609) ring.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 3-(Aminomethyl)-2-(trifluoromethyl)phenol can undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions typically require the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide ion. Due to the presence of the basic amino group, selective O-alkylation or O-acylation often necessitates a protection strategy. researchgate.netresearchgate.net A common approach involves the temporary protection of the amino group, for instance, by forming a Schiff base (imine) with an aldehyde like benzaldehyde. researchgate.net This allows for the subsequent alkylation or acylation of the phenolic hydroxyl group under basic conditions. The protecting group can then be removed by hydrolysis to regenerate the free amine. researchgate.net

Common reagents and conditions for these transformations are summarized in the table below.

| Transformation | Reagent Type | Typical Reagents | General Conditions | Product Type |

| O-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Allyl bromide | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., Acetone, DMF) | Ether |

| O-Acylation | Acyl Halides, Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Base (e.g., Pyridine, Triethylamine) | Ester |

The trifluoromethyl group's electron-withdrawing nature increases the acidity of the phenolic proton, facilitating its removal. However, it also decreases the nucleophilicity of the resulting phenoxide, which can affect reaction rates.

Formation of Metal Phenoxide Complexes and Their Reactivity

The phenolic hydroxyl group, upon deprotonation, forms a phenoxide that is an excellent ligand for a wide variety of metal ions. The aminomethyl group can also coordinate to the metal center, enabling this compound to act as a bidentate ligand, forming stable chelate complexes. Phenolato moieties are known to impart redox flexibility to the metal complexes they form. researchgate.net For instance, copper(II) complexes can feature bridging phenoxide oxygen atoms, leading to dinuclear structures. researchgate.net The coordination geometry around the metal center in such complexes is often distorted square pyramidal. researchgate.net The reactivity of these complexes is a subject of interest, particularly in catalysis, where the redox-active nature of the phenolate (B1203915) ligand can be exploited. researchgate.net

Oxidative Transformations of the Phenolic Moiety

Phenols and their corresponding metal phenoxide complexes are susceptible to oxidation. The oxidation of a phenol generates a phenoxyl radical, a highly reactive intermediate. In the context of metal complexes, electrochemical oxidation can lead to aryl C-C coupling of the phenoxyl radical ligands, potentially forming polymers. researchgate.net The substitution pattern on the phenol ring dictates the outcome of such reactions; blocking the ortho and para positions can prevent this coupling. researchgate.net For this compound, the positions para to the hydroxyl group are unsubstituted, suggesting that oxidative processes could lead to dimerization or polymerization via C-C bond formation. Phenol moieties are sometimes used as scavengers in chemical reactions to protect other nucleophilic residues, like those in tryptophan or tyrosine, from modification by reactive cationic species generated during processes like peptide synthesis. sigmaaldrich.com

Reactivity of the Aminomethyl Side Chain

The aminomethyl group (-CH₂NH₂) confers basicity and nucleophilicity to the molecule. Its reactivity is influenced by steric factors and the electronic effects of the substituted benzene ring.

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it a potent nucleophile. The nucleophilicity of amines generally correlates with their basicity; however, it is more sensitive to steric hindrance. masterorganicchemistry.com The reactivity follows the general trend of ammonia (B1221849) < primary amines < secondary amines. masterorganicchemistry.com

The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring reduces the basicity of the amine in this compound compared to an unsubstituted analogue. This electronic effect decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity. For example, the presence of a trifluoro group in 2,2,2-trifluoroethylamine (B1214592) has been shown to reduce its nucleophilicity by a factor of about 100,000 compared to ammonia. masterorganicchemistry.com Despite this reduction, the amine remains a key reactive center in the molecule.

The nucleophilic nitrogen of the aminomethyl group readily reacts with a variety of electrophiles. These reactions are fundamental in organic synthesis for the construction of more complex molecules.

Acylation: The amine reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form amides. The base is required to neutralize the HCl or carboxylic acid byproduct.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides.

Alkylation: The amine can be alkylated by alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and a mixture of products. masterorganicchemistry.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone followed by reduction, is a more controlled method for N-alkylation. researchgate.net

A summary of these key reactions is provided in the table below.

| Reaction Type | Electrophilic Reagent | Reagent Example | Product |

| Acylation | Acyl Halide / Anhydride | Acetyl Chloride (CH₃COCl) | N-(3-hydroxy-2-(trifluoromethyl)benzyl)acetamide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | N-(3-hydroxy-2-(trifluoromethyl)benzyl)-4-methylbenzenesulfonamide |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Mixture of mono- and di-alkylated products |

Formation of Amides, Ureas, and Carbamates

The primary amine of the aminomethyl group serves as a key nucleophile, readily participating in reactions to form a range of important functional groups, including amides, ureas, and carbamates.

Amides: The synthesis of amides from this compound can be achieved through reaction with various carboxylic acid derivatives. nih.gov The reactivity of the acylating agent is a critical factor, with acid chlorides, acid anhydrides, and esters being common choices. nih.gov The general principle involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent, leading to the formation of an amide bond. For instance, reaction with an acyl chloride would proceed via a nucleophilic acyl substitution mechanism.

The introduction of the trifluoromethyl group onto the nitrogen of an amide can significantly alter the properties of the resulting molecule. uwindsor.ca While direct N-trifluoromethylation of amides is a challenging transformation, methods have been developed for the synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates in the presence of a silver fluoride (B91410) catalyst. uwindsor.caresearchgate.net These synthetic strategies could potentially be adapted for the derivatization of this compound, yielding novel N-trifluoromethylated amide structures. researchgate.net

Carbamates: Carbamates can be synthesized from this compound through several established methodologies. One common approach is the reaction of the aminomethyl group with a chloroformate. Another widely used method is the Curtius rearrangement of an acyl azide (B81097) to form an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate (B1207046). researchgate.net More contemporary methods include the three-component coupling of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate. rsc.orgresearchgate.net The use of CO2 as a C1 source is an attractive, non-toxic alternative to phosgene-based reagents. nih.gov

Table 1: General Methods for the Formation of Amides, Ureas, and Carbamates from Primary Amines

| Derivative | Reagent(s) | General Reaction |

| Amide | Acyl chloride, Acid anhydride, Ester | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Urea (B33335) | Isocyanate, Carbamate | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |

| Carbamate | Chloroformate, Acyl azide (via Curtius rearrangement) + Alcohol, CO₂ + Halide | R-NH₂ + Cl-CO-OR' → R-NH-CO-OR' + HCl |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic aminomethyl group and a phenolic hydroxyl group, makes it a prime candidate for cyclization reactions to form various heterocyclic systems.

Benzoxazines are a class of heterocyclic compounds that can be synthesized from a phenol, an amine, and an aldehyde. A general process for producing benzoxazine (B1645224) compounds involves reacting an aromatic amine with an alkyl formcel and a phenolic compound. wikipedia.org In the context of this compound, the intramolecular arrangement of the amino and hydroxyl functionalities allows for the potential formation of a benzoxazine-type ring system through reaction with a suitable carbonyl compound. One specific example of a related structure is 3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine. stonybrook.edu

Furthermore, innovative enzymatic approaches have been developed for the synthesis of tricyclic benzoxazines. These methods utilize enzymes like tyrosinase and lipase (B570770) in a one-pot cascade reaction, involving ortho-hydroxylation and subsequent cyclization steps.

The strategic positioning of the aminomethyl and hydroxyl groups on the aromatic ring facilitates intramolecular cyclization. Oxidative cyclization reactions of phenols are a powerful tool for the synthesis of complex polycyclic compounds. For instance, the intramolecular cyclization of a suitably derivatized aminomethyl group with the phenolic ring could be induced. Cascade reactions, such as trifluoromethylthiolation followed by cyclization, have been reported for the synthesis of complex heterocyclic structures. These reactions often proceed through radical intermediates, leading to the formation of new rings. The synthesis of trifluoromethylated fused tricyclic pyrazoles via intramolecular cyclization of cyclic ketone-derived amines also highlights the utility of cyclization strategies in generating complex, fluorine-containing heterocycles.

Aminomethyl Group as a Handle for Further Derivatization

The aminomethyl group is a versatile functional handle that can be readily modified to introduce a wide array of other functionalities, thereby expanding the molecular diversity accessible from this compound.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The principle of DoM involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the hydroxyl group of a phenol is acidic and would be deprotonated first, conversion of the hydroxyl and/or amino group into a more effective DMG, such as a carbamate, can direct metalation to a specific ortho position. researchgate.net The aryl O-carbamate group is recognized as one of the most powerful DMGs in DoM chemistry.

In the case of this compound, the aminomethyl group itself, or a derivative thereof, could potentially act as a DMG. For example, tertiary amines are known to be effective DMGs. Alternatively, the phenolic hydroxyl group can be used to direct ortho-functionalization through other catalytic methods. Copper-catalyzed ortho-aminomethylation of phenols has been reported, providing a direct route to ortho-aminomethyl-substituted phenols. nih.govrsc.org These reactions are believed to proceed through a radical mechanism, with the phenolic hydroxyl group playing a crucial role in activating the ortho position. rsc.org

Table 2: Examples of Directed Ortho-Functionalization of Phenols

| Method | Catalyst/Reagent | Functional Group Introduced | Reference |

| Directed ortho-Metalation | Organolithium (e.g., n-BuLi) with a Directing Group | Various Electrophiles | |

| ortho-Aminomethylation | Cu(II) catalysts | Aminomethyl | rsc.org |

| ortho-Aminomethylation | Iodine catalyst with trifluoroborates | Aminomethyl | nih.gov |

| ortho-Azolation | K₂S₂O₈ | N-arylazole | nih.gov |

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (CF₃) group is a powerful modulator of a molecule's physical, chemical, and biological properties. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring in this compound.

The CF₃ group is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution reactions. The presence of the CF₃ group can also influence the acidity of the phenolic proton and the basicity of the aminomethyl group.

Furthermore, the trifluoromethyl group enhances the metabolic stability and membrane permeability of drug molecules. The introduction of a CF₃ group can also increase the lipophilicity of a compound. In the case of 2-Amino-4-((trifluoromethyl)thio)phenol, the trifluoromethylthio group is noted to be a strong electron-withdrawing group, creating a "push-pull" system with the electron-donating amino group, which polarizes the aromatic ring and influences its reactivity. A similar electronic effect can be anticipated in this compound due to the presence of the electron-donating hydroxyl and aminomethyl groups and the electron-withdrawing trifluoromethyl group. The steric bulk of the trifluoromethyl group can also play a role in directing the regioselectivity of reactions by hindering access to the ortho position.

Table 3: Properties Influenced by the Trifluoromethyl Group

| Property | Influence of the Trifluoromethyl Group |

| Electronic Effect | Strong electron-withdrawing (-I effect) |

| Aromatic Reactivity | Deactivates the ring towards electrophilic substitution |

| Acidity/Basicity | Can influence the pKa of nearby functional groups |

| Metabolic Stability | Generally increases metabolic stability |

| Lipophilicity | Increases lipophilicity |

| Steric Hindrance | Can direct the regioselectivity of reactions |

Electron-Withdrawing Effects on Electrophilic Aromatic Substitution

The orientation and rate of electrophilic aromatic substitution on the phenol ring are a direct consequence of the competing electronic effects of its substituents. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance, which stabilizes the intermediate arenium ion. byjus.comyoutube.com In contrast, the trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.govtcichemicals.com This strong deactivation arises from the inductive effect of the highly electronegative fluorine atoms, which reduces the electron density of the aromatic ring and slows the rate of electrophilic attack. vaia.comyoutube.comrsc.org

The trifluoromethyl group itself is a meta-director, as it destabilizes the cationic intermediates formed during ortho and para substitution. vaia.comyoutube.com The aminomethyl group, being insulated from the ring by a methylene (B1212753) spacer, exerts a weaker, deactivating inductive effect due to the electronegativity of the nitrogen atom. quora.com Under the acidic conditions often used for electrophilic substitution, the amine is protonated to form an ammonium (B1175870) salt (-CH2NH3+), which becomes a significantly stronger electron-withdrawing and deactivating group.

In this compound, the directing influence is a subject of these competing factors:

Activating Group: The hydroxyl group at C1 strongly activates the ring. byjus.com

Deactivating Groups: The trifluoromethyl group at C2 and the aminomethyl group at C3 both deactivate the ring. vaia.comquora.com

Despite the presence of two deactivating groups, the powerful ortho-, para-directing ability of the hydroxyl group is expected to dominate the regiochemical outcome of the reaction. byjus.com The positions ortho (C6) and para (C4) to the hydroxyl group are the most likely sites for substitution. The C2 position is already substituted. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions, which are meta to the deactivating trifluoromethyl group.

| Position on Ring | Relation to -OH (Activating) | Relation to -CF3 (Deactivating) | Relation to -CH2NH2 (Deactivating) | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Para | Meta | Meta | Favored |

| C5 | Meta | Para | Ortho | Disfavored |

| C6 | Ortho | Meta | Para | Favored |

Modulation of Acidity/Basicity of Adjacent Functional Groups

The electron-withdrawing nature of the substituents significantly influences the acid-base properties of the phenolic hydroxyl and aminomethyl groups.

Acidity of the Phenolic Hydroxyl Group: The acidity of a phenol is enhanced by the presence of electron-withdrawing groups, which stabilize the negative charge of the conjugate base (phenoxide ion) through inductive and/or resonance effects. youtube.comlumenlearning.comtru.caslideshare.net Phenol itself has a pKa of approximately 10.0. tru.caucla.edu The strongly electron-withdrawing trifluoromethyl group at the ortho position is expected to substantially increase the acidity of the phenolic proton (i.e., lower its pKa). nih.govtcichemicals.com The aminomethyl group, particularly when protonated under acidic or neutral pH, also acts as an electron-withdrawing group via induction, further contributing to the stabilization of the phenoxide and increasing acidity. libretexts.org The combined effects of an ortho-CF3 group and a meta-CH2NH2 group will render this compound considerably more acidic than unsubstituted phenol.

Basicity of the Aminomethyl Group: The basicity of the aminomethyl group is, conversely, reduced by the presence of electron-withdrawing substituents on the aromatic ring. These groups pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. youtube.com The trifluoromethyl and hydroxyl groups on the ring both exert an inductive pull on the ring's electrons, which in turn reduces the electron density at the benzylic carbon and the attached amino group. This effect decreases the basicity of the amine compared to an unsubstituted benzylamine (B48309).

| Functional Group | Reference Compound | Reference pKa | Effect of -CF3 and -OH on Ring | Predicted pKa of this compound Moiety |

|---|---|---|---|---|

| Phenolic -OH (Acidity) | Phenol | ~10.0 tru.caucla.edu | Electron-withdrawing groups increase acidity. youtube.comlumenlearning.com | < 10.0 |

| Aminomethyl -NH2 (Basicity of Conjugate Acid) | Benzylamine | ~9.34 | Electron-withdrawing groups decrease basicity. youtube.com | < 9.34 |

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

The functional groups of this compound offer several handles for advanced synthetic transformations, particularly metal-catalyzed cross-coupling reactions.

Arylation and Alkenylation at Aromatic Positions

Palladium-catalyzed reactions are a powerful tool for forming carbon-carbon bonds. For this molecule, two main strategies could be employed.

C-H Activation: Palladium-catalyzed direct arylation of phenols with aryl halides is a known transformation that typically occurs at the position para to the hydroxyl group. rsc.org This would allow for the introduction of an aryl or vinyl group at the C4 position of the ring.

Cross-Coupling via a Triflate: A more versatile approach involves the conversion of the phenolic hydroxyl group into a triflate (trifluoromethanesulfonate, -OTf). The triflate group is an excellent pseudohalide leaving group in a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions. rsc.org This would enable arylation or alkenylation at the C1 position. The Mizoroki-Heck reaction, which couples the triflate with an alkene, proceeds under mild conditions and shows good functional group tolerance, making it a viable option. beilstein-journals.orgmdpi.comdntb.gov.ua

Functionalization at Trifluoromethyl Group

While the trifluoromethyl group is generally considered stable and robust due to the strength of the C-F bonds, recent advances have enabled its selective transformation. tcichemicals.comacs.orgrsc.org These methods could allow for late-stage modification of the molecule at the C2 position.

Defluorinative Coupling: Palladium-catalyzed defluorinative arylation allows for the cleavage of a C-F bond and the formation of a C-C bond, potentially converting the -CF3 group to a difluoro-arylated derivative. acs.org

Base-Promoted Cyclization: The specific arrangement of an aminomethyl group ortho to a trifluoromethyl group (as seen with the C3-aminomethyl and C2-trifluoromethyl substituents) creates the possibility for unique base-mediated reactivity. Studies have shown that o-trifluoromethyl benzylamines can undergo a base-promoted 1,4-elimination of fluoride to generate a highly reactive difluoroquinomethide intermediate, which can then be trapped by nucleophiles to form new cyclic structures. acs.org This pathway offers a promising route for transforming the core scaffold of this compound into more complex heterocyclic systems.

Hydrolysis: Under forcing conditions, such as in the presence of a Brønsted superacid, trifluoromethyl groups on an aromatic ring can undergo protolytic defluorination and subsequent conversion into a carboxylic acid. nih.gov

Computational and Theoretical Chemistry of 3 Aminomethyl 2 Trifluoromethyl Phenol

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 3-(Aminomethyl)-2-(trifluoromethyl)phenol are governed by the interplay of its constituent functional groups: the electron-donating phenolic hydroxyl and aminomethyl groups, and the strongly electron-withdrawing trifluoromethyl group attached to the aromatic ring.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. By applying functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), researchers can accurately model the geometry and electronic distribution of molecules like this compound in the gas phase. nih.govnih.govresearchgate.net DFT calculations allow for the optimization of the molecular structure to find its lowest energy conformation. nih.gov

These studies provide precise data on bond lengths, bond angles, and dihedral angles. For the title compound, the geometry is defined by the arrangement of the aminomethyl and trifluoromethyl groups relative to the hydroxyl group on the phenol (B47542) ring. DFT calculations would confirm the planarity of the benzene (B151609) ring and provide the optimized coordinates of all atoms. An excellent agreement is often observed between geometric parameters obtained from DFT calculations and those determined experimentally through methods like X-ray diffraction. nih.govresearchgate.net

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT studies on similar aromatic compounds.

| Parameter | Predicted Value (DFT/B3LYP) |

| C-O (phenolic) bond length | ~1.34 Å |

| C-N (aminomethyl) bond length | ~1.47 Å |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-CF3 bond length | ~1.50 Å |

| O-H bond length | ~0.97 Å |

| C-O-H bond angle | ~109° |

| C-C-N bond angle | ~112° |

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, is crucial for understanding intermolecular interactions. The MEP map visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group would represent areas of negative potential, while the hydrogen atoms of these groups would be regions of positive potential.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the aminomethyl group, which are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring with significant contribution from the electron-withdrawing trifluoromethyl group, indicating the sites susceptible to nucleophilic attack. nih.gov The information derived from FMO analysis helps in understanding the charge transfer that occurs during chemical reactions. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound This table presents conceptual values to illustrate the principles of FMO analysis.

| Property | Description | Predicted Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, due to electron-donating groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low, due to the CF3 group. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Moderate; indicates a balance of stability and reactivity. |

| Predicted Reactivity | Governed by the nature and location of frontier orbitals. | Susceptible to electrophilic substitution on the ring and reactions at the amine and hydroxyl groups. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of this compound are critical to its chemical behavior.

The presence of both a hydrogen bond donor (the phenolic -OH and the amine -NH2) and acceptor sites (the oxygen and nitrogen atoms) allows for the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the nitrogen of the aminomethyl group, or between a hydrogen of the aminomethyl group and the phenolic oxygen. Such interactions significantly stabilize the conformation of the molecule. uc.pt

In the solid state or in solution, intermolecular hydrogen bonds would dominate, creating complex networks. The phenolic hydroxyl group of one molecule can donate a hydrogen bond to the aminomethyl nitrogen or phenolic oxygen of a neighboring molecule. Similarly, the aminomethyl group can act as a hydrogen bond donor. These hydrogen bonding networks are fundamental in determining the crystal packing and physical properties of the compound. researchgate.net

The trifluoromethyl (-CF3) group exerts significant stereoelectronic effects on the conformation of the molecule. As a bulky substituent, it creates steric hindrance that influences the preferred orientation of the adjacent aminomethyl group. nih.gov The rotation around the C-C bond connecting the aminomethyl group to the phenyl ring would have a distinct energy profile, with certain rotamers being more stable due to minimized steric clash with the -CF3 group.

Electronically, the -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, which operates primarily through an inductive effect. nih.gov This strong electron withdrawal polarizes the C-F bonds and can also influence the charge distribution on the aromatic ring. Recent studies have also shown that the trifluoromethyl group can be amphiphilic, participating in noncovalent interactions by acting as both an electrophile and a nucleophile, a property that arises from polarization and the anomeric effect. nih.gov This dual nature allows the -CF3 group to engage in unconventional hydrogen bonds and other weak interactions, further influencing the molecule's conformation and its interactions with its environment.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, DFT calculations can be employed to map out the potential energy surface of a given reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.

For instance, in a hypothetical amination or electrophilic substitution reaction, computational modeling could be used to compare different possible pathways. researchgate.net By calculating the activation energies associated with each transition state, the most favorable reaction mechanism can be determined. This approach provides a detailed, step-by-step understanding of how the reaction proceeds, including the breaking and forming of bonds.

Natural Bond Orbital (NBO) analysis can be performed on the transition state structures to understand the charge delocalization and orbital interactions that stabilize them. nih.gov This level of detailed mechanistic insight is crucial for optimizing reaction conditions and designing new synthetic routes.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound most likely proceeds via an electrophilic aromatic substitution reaction, specifically the aminomethylation of 2-(trifluoromethyl)phenol (B147641). This reaction introduces the aminomethyl group (-CH₂NH₂) onto the phenol ring. The position of this substitution is directed by the existing hydroxyl (-OH) and trifluoromethyl (-CF₃) groups.

The -OH group is a strongly activating, ortho, para-directing group, while the -CF₃ group is a deactivating, meta-directing group. lkouniv.ac.inlibretexts.org In 2-(trifluoromethyl)phenol, the potential sites for electrophilic attack are C4 (para to -OH and meta to -CF₃) and C6 (ortho to -OH and meta to -CF₃). The position specified in the target molecule, C3, is meta to the -OH group and ortho to the -CF₃ group, which is electronically disfavored. A more plausible isomer to be formed via electrophilic substitution would be 6-(aminomethyl)-2-(trifluoromethyl)phenol. However, for the purpose of this analysis, we will consider the synthesis of the specified C3-substituted product, which may require a non-standard synthetic pathway, potentially involving directed metalation or a multi-step sequence.

A common method for aminomethylation is the Mannich reaction, which involves an amine, formaldehyde, and an active hydrogen compound. Alternatively, modern cross-coupling methods, such as copper-catalyzed aminomethylation of phenols, offer a direct route. nih.govacs.org In such a catalyzed reaction, a key step is the formation of a transition state involving the catalyst, the phenol substrate, and the aminomethylating agent. researchgate.netstonybrook.edu For a copper-catalyzed pathway, a proposed mechanism involves a six-membered transition state that facilitates the ortho-selective transfer of a radical-like aminomethyl group to the phenol. nih.govacs.orgmdpi.com

Computational modeling using Density Functional Theory (DFT) is essential for characterizing these transient structures. By calculating the geometry and energy of the transition state, chemists can understand the reaction's activation energy, feasibility, and the origins of its regioselectivity. For the aminomethylation of 2-(trifluoromethyl)phenol, a transition state calculation would reveal the precise interactions between the reactants and catalyst, and the electronic factors that govern the position of the incoming aminomethyl group.

Energetic Profiles of Proposed Reaction Pathways

The energetic profile, or reaction coordinate diagram, maps the energy of the system as it progresses from reactants to products. This profile is crucial for understanding reaction kinetics and thermodynamics. DFT calculations can be used to compute the relative energies of all species involved in the reaction, including reactants, intermediates, transition states, and products.

For the electrophilic aminomethylation of 2-(trifluoromethyl)phenol, the reaction proceeds via a high-energy intermediate known as a Wheland intermediate or sigma complex. acs.orgmasterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction's regioselectivity. There are different potential Wheland intermediates corresponding to attack at different positions on the aromatic ring.

A computational study would involve:

Geometry Optimization: Calculating the lowest-energy structure for the reactants (2-(trifluoromethyl)phenol and the aminomethylating agent), the Wheland intermediates for ortho, meta, and para attack, the transition states connecting them, and the final product.

Energy Calculation: Determining the single-point energies of these optimized structures to construct the energetic profile.

The resulting profile would illustrate the energy barriers for each potential reaction pathway. The pathway with the lowest activation energy is the most kinetically favorable. Due to the directing group effects, the transition state leading to substitution at the C4 or C6 position is expected to be significantly lower in energy than the one leading to the C3 product. The energy profile would quantitatively demonstrate why ortho and para products are favored in typical electrophilic aromatic substitutions on this substrate. lkouniv.ac.in